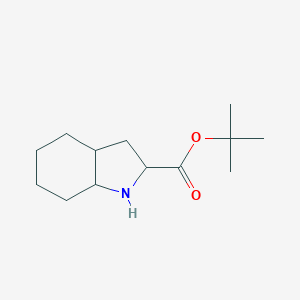

Tert-butyl octahydro-1H-indole-2-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO2/c1-13(2,3)16-12(15)11-8-9-6-4-5-7-10(9)14-11/h9-11,14H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCFZHGWTHXLDLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CC2CCCCC2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40536191 | |

| Record name | tert-Butyl octahydro-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40536191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108395-21-7 | |

| Record name | tert-Butyl octahydro-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40536191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is tert-butyl octahydro-1H-indole-2-carboxylate?

An In-Depth Technical Guide to tert-Butyl Octahydro-1H-indole-2-carboxylate: A Strategic Intermediate in Pharmaceutical Synthesis

Abstract

This technical guide provides a comprehensive overview of this compound, a chiral heterocyclic building block of significant interest to researchers and professionals in drug development. The document elucidates the compound's structural features, the strategic role of the tert-butyl protecting group, and its critical application as a key intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), most notably Angiotensin-Converting Enzyme (ACE) inhibitors. Detailed methodologies for its synthesis and characterization are presented, alongside an exploration of its physicochemical properties and safety considerations. This guide serves as an essential resource for chemists and scientists leveraging advanced synthetic strategies in medicinal chemistry.

The Strategic Importance of the Octahydroindole Scaffold

The octahydro-1H-indole-2-carboxylic acid core is a non-proteinogenic amino acid derivative that serves as a foundational scaffold in modern medicinal chemistry.[1][2] Its rigid, bicyclic structure is a valuable design element for constraining the conformation of peptide-like molecules, often leading to enhanced binding affinity and selectivity for biological targets.

A paramount application of this scaffold is in the synthesis of ACE inhibitors, a class of drugs widely used to treat hypertension and heart failure.[3] Specifically, the (2S,3aS,7aS)-stereoisomer of octahydro-1H-indole-2-carboxylic acid is a crucial precursor for Perindopril, a potent and long-acting ACE inhibitor.[3][4][5] The precise three-dimensional arrangement of its three chiral centers is critical for the drug's pharmacological activity.[1][4] Given this stereochemical importance, synthetic routes that preserve or selectively create this specific isomer are of high value in pharmaceutical manufacturing.[2]

The Function of the Tert-Butyl Ester Protecting Group

In multi-step organic synthesis, the strategic use of protecting groups is fundamental. A protecting group temporarily masks a reactive functional group, preventing it from participating in undesired side reactions. The tert-butyl ester is an exemplary protecting group for carboxylic acids due to its unique combination of stability and controlled reactivity.[6][7]

Key Advantages:

-

Robust Stability: The bulky tert-butyl group provides steric hindrance, rendering the ester highly resistant to a wide range of nucleophilic and basic conditions, as well as many reducing agents.[6] This stability is crucial during subsequent reaction steps, such as amide bond formation at the indole nitrogen.

-

Facile and Orthogonal Deprotection: The tert-butyl ester can be selectively cleaved under mild acidic conditions, typically using trifluoroacetic acid (TFA), to regenerate the free carboxylic acid.[6] This deprotection occurs without affecting other acid-labile or base-labile protecting groups, providing a high degree of synthetic flexibility.

The diagram below illustrates the fundamental principle of using the tert-butyl group to protect and then deprotect a carboxylic acid, a core concept validating its use in complex synthetic pathways.

Caption: Workflow of Carboxylic Acid Protection and Deprotection.

Physicochemical and Spectroscopic Profile

While specific experimental data for this compound is not widely published, its properties can be reliably predicted based on its parent acid and the known characteristics of tert-butyl esters.

Table 1: Physicochemical Properties

| Property | Value (Parent Acid: (2S,3aS,7aS)-isomer) | Value (Tert-Butyl Ester - Calculated/Predicted) | Reference |

| Molecular Formula | C₉H₁₅NO₂ | C₁₃H₂₃NO₂ | [8] |

| Molecular Weight | 169.22 g/mol | 225.33 g/mol | [8] |

| CAS Number | 80875-98-5 | N/A | [8] |

| Appearance | White to off-white crystalline powder | Expected to be a solid or viscous oil | [8] |

| Melting Point | 270 °C (decomposes) | Lower than the parent acid | [8] |

| Solubility | Soluble in Methanol | Soluble in common organic solvents (DCM, THF, EtOAc) | [8] |

Spectroscopic Characterization

The identity and purity of this compound are confirmed through standard spectroscopic techniques.

-

¹H NMR Spectroscopy: The most telling feature is a prominent singlet observed at approximately 1.4-1.5 ppm in the proton NMR spectrum, which integrates to 9 protons and corresponds to the three chemically equivalent methyl groups of the tert-butyl moiety.[9] The remaining protons of the octahydroindole ring system would appear as a series of complex multiplets in the aliphatic region.

-

¹³C NMR Spectroscopy: The carbon spectrum will show a characteristic quaternary carbon signal for the tert-butyl group around 80-82 ppm and the ester carbonyl carbon at approximately 170-175 ppm.

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) would typically show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 226.3.

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong C=O stretching vibration for the ester carbonyl group, typically appearing around 1730 cm⁻¹.

Synthesis and Methodologies

The preparation of this compound is most efficiently achieved via the direct esterification of the corresponding carboxylic acid. Modern catalytic methods are preferred over classical approaches (e.g., using concentrated sulfuric acid and isobutene gas) due to their milder conditions, higher yields, and improved safety profiles.[6]

The method developed by Namba et al., utilizing bis(trifluoromethanesulfonyl)imide (Tf₂NH) as a catalyst in tert-butyl acetate (t-BuOAc), is particularly effective for amino acids.[10] This approach is advantageous as t-BuOAc serves as both the solvent and the tert-butylating agent, and the catalyst enhances the solubility and reactivity of the starting material.[6][10]

Caption: Synthesis Workflow for Tert-Butyl Ester Formation.

Experimental Protocol: Tert-Butylation of (2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic Acid

This protocol is a self-validating system; successful synthesis is confirmed by the disappearance of the starting material and the appearance of the product, as monitored by Thin Layer Chromatography (TLC) and confirmed by spectroscopic analysis.

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid (1.0 eq).

-

Solvent and Reagent Addition: Add tert-butyl acetate (t-BuOAc) to the flask to create a suspension (approx. 0.1-0.2 M concentration).

-

Catalyst Introduction: Add a catalytic amount of bis(trifluoromethanesulfonyl)imide (Tf₂NH, approx. 1-5 mol%).

-

Causality: Tf₂NH is a powerful Brønsted acid that protonates the carbonyl oxygen of the carboxylic acid, activating it towards nucleophilic attack by the tert-butyl acetate. It also improves the solubility of the zwitterionic amino acid starting material in the organic solvent.[10]

-

-

Reaction Monitoring: Stir the reaction mixture at room temperature (or with gentle heating to 40-50 °C to increase the rate) and monitor its progress by TLC until the starting material is fully consumed.

-

Work-up:

-

Upon completion, dilute the reaction mixture with a suitable organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the catalyst) and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification and Characterization: The resulting crude product can be purified by column chromatography on silica gel if necessary. The final product's identity and purity should be confirmed using ¹H NMR, ¹³C NMR, and MS analysis as described in Section 3.

Application in the Synthesis of Perindopril

The primary utility of this compound is as a strategic intermediate in the synthesis of APIs like Perindopril.[3] In this context, the tert-butyl ester protects the carboxylic acid at the C2 position, allowing the secondary amine at the N1 position to be selectively coupled with another chiral fragment, N-[(S)-1-ethoxycarbonylbutyl]-(S)-alanine.[5]

Following the successful amide bond formation, the tert-butyl ester is removed in the final synthetic step under acidic conditions to yield the active Perindopril molecule. This synthetic strategy is outlined below.

Caption: Role as an Intermediate in Perindopril Synthesis.

This pathway demonstrates the indispensable role of the protected intermediate, ensuring that the desired amide bond forms cleanly without self-polymerization or other side reactions involving the highly reactive carboxylic acid.

Safety and Handling

-

General Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[11]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.

-

Irritation: Related indole derivatives are known to cause skin and eye irritation.[12][13] In case of contact, rinse the affected area thoroughly with water.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong acids and oxidizing agents.

Always consult the SDS for the specific reagents used in the synthesis, such as bis(trifluoromethanesulfonyl)imide and tert-butyl acetate, before commencing any experimental work.

Conclusion

This compound is more than a simple derivative; it is a strategically designed building block that embodies the principles of modern synthetic chemistry. The robust stability and selective lability of the tert-butyl ester group make it an ideal intermediate for the construction of complex pharmaceutical agents where precise control over reactivity is paramount. Its role in the synthesis of ACE inhibitors like Perindopril highlights its importance in producing life-saving medications. For researchers and drug development professionals, a thorough understanding of the synthesis, properties, and application of this compound is essential for the efficient and successful development of next-generation therapeutics.

References

-

Lehr, M., et al. (2009). Convenient Synthesis of tert-Butyl Esters of Indole-5-carboxylic Acid and Related Heterocyclic Carboxylic Acids. Letters in Organic Chemistry, 6(1), 65-68. Available at: [Link]

-

Thieme Chemistry. (n.d.). Novel tert-Butylation of Carboxylic Acids and Alcohols. Available at: [Link]

-

Al-Ostath, A., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(12), 2849. Available at: [Link]

-

NSP-Functional Polymers & Copolymers. (n.d.). tert-Butyl protected carboxylate. Available at: [Link]

-

Voleti, R., et al. (2021). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Journal of Biomolecular NMR, 75, 235–247. Available at: [Link]

-

Bavestrello, M., et al. (2022). Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. Molecules, 27(19), 6667. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2024, January 17). The Crucial Role of Tert-Butyl 3-Oxoazetidine-1-Carboxylate in Modern Pharmaceutical Synthesis. Available at: [Link]

-

PubChem. (n.d.). 1-(Tert-butoxycarbonyl)indole. National Center for Biotechnology Information. Available at: [Link]

-

LookChem. (n.d.). Tert-butyl 2-formyl-1H-indole-1-carboxylate. Available at: [Link]

-

Longdom Publishing. (2012). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Dete. Journal of Chromatographic Science. Available at: [Link]

-

Li, Y., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 28(24), 8020. Available at: [Link]

- Google Patents. (n.d.). Synthetic method of (2s, 3aS, 7aS)-octahydro-1H-indole-2-carboxylic acid.

- Google Patents. (n.d.). Process for for synthesis of (2S,3aS,7aS)-1-(S)-alanyl-octahydro-1H-indole-2-carboxylic acid derivatives and use in the synthesis of perindopril.

-

Mphahame, B., et al. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. RSC Advances, 11, 16869-16885. Available at: [Link]

-

Tradeindia. (n.d.). tert-Butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1h-indole-3-carboxylate. Available at: [Link]

-

ChemSynthesis. (n.d.). tert-butyl 2-oxo-1-indolinecarboxylate. Available at: [Link]

-

PubChem. (n.d.). Octahydroindole-2-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

-

Longdom Publishing. (2012). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Journal of Chromatographic Science. Available at: [Link]

-

Preprints.org. (2024). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-oxidant Agent. Available at: [Link]

-

Growing Science. (2019). Synthesis, characterization and crystal structure of pentyl 2-(1H-indole-2-carboxamido)benzoate. Current Chemistry Letters, 8(2), 63-68. Available at: [Link]

-

Anala. (n.d.). Tert-Butyl Hydroperoxide 70% in Water Safety Data Sheet. Available at: [Link]

-

ResearchGate. (n.d.). Characterization and identification of three compounds by ¹H NMR spectra. Available at: [Link]

Sources

- 1. Buy (2S,3aR,7aR)-Octahydro-1H-indole-2-carboxylic acid | 145513-90-2 [smolecule.com]

- 2. nbinno.com [nbinno.com]

- 3. EP1679072B9 - Process for for synthesis of (2S,3aS,7aS)-1-(S)-alanyl-octahydro-1H-indole-2- carboxylic acid derivatives and use in the synthesis of perindopril - Google Patents [patents.google.com]

- 4. longdom.org [longdom.org]

- 5. CN101544593A - Synthetic method of (2s, 3aS, 7aS)-octahydro-1H-indole-2-carboxylic acid - Google Patents [patents.google.com]

- 6. Novel tert-Butylation of Carboxylic Acids and Alcohols - Thieme Chemistry - Georg Thieme Verlag [thieme.de]

- 7. tert-Butyl protected carboxylate Archives - NSP-Functional Polymers & Copolymers [nanosoftpolymers.com]

- 8. (2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic Acid | 80875-98-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols [organic-chemistry.org]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. 1-(Tert-butoxycarbonyl)indole | C13H15NO2 | CID 3532980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

Structure Elucidation of Tert-butyl Octahydro-1H-indole-2-carboxylate: A Multifaceted Analytical Approach

An In-Depth Technical Guide for Drug Development Professionals

Abstract

Tert-butyl octahydro-1H-indole-2-carboxylate is a pivotal chiral building block in modern medicinal chemistry, most notably as a key intermediate in the synthesis of angiotensin-converting enzyme (ACE) inhibitors like Perindopril and Trandolapril.[1][2][3] The efficacy and safety of these pharmaceuticals are critically dependent on the precise stereochemistry of this precursor, which possesses three chiral centers and thus exists as eight possible stereoisomers.[1] This guide provides a comprehensive, in-depth framework for the complete structural elucidation of this molecule, from confirming its fundamental connectivity to unambiguously assigning its absolute stereochemistry. We will explore the synergistic application of mass spectrometry, infrared and nuclear magnetic resonance spectroscopy, and single-crystal X-ray diffraction, presenting not just the methodologies but the underlying scientific rationale for each experimental choice.

Introduction: The Stereochemical Challenge

The octahydro-1H-indole-2-carboxylate scaffold is a conformationally rigid bicyclic amino acid derivative.[1] This rigidity is a desirable trait in drug design, as it can lead to higher binding affinity and selectivity for a biological target. However, the molecule's three stereocenters (at the C2, C3a, and C7a positions) present a significant analytical challenge.[1] For instance, the (2S,3aS,7aS) isomer is the specific precursor for Perindopril, while the (2S,3aR,7aS) isomer is required for Trandolapril.[1][3] An incorrect stereoisomer can be inactive or, in the worst case, introduce off-target effects. Therefore, a robust and self-validating analytical workflow is not merely an academic exercise but a critical component of quality control and regulatory compliance in drug development. This guide will dissect that workflow.

Foundational Analysis: Confirming Molecular Identity and Functionality

Before delving into complex stereochemical analysis, the foundational identity of the molecule must be confirmed. This involves verifying the molecular weight and identifying the key functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound, offering the first piece of evidence for its identity. Electrospray ionization (ESI) is the preferred method due to the molecule's polarity.

Expected Data:

-

Molecular Formula: C₁₃H₂₃NO₂

-

Molecular Weight: 225.33 g/mol

-

Primary Ion (Positive Mode ESI): [M+H]⁺ at m/z 226.18

Table 1: Expected ESI-MS Fragmentation Data for this compound

| m/z (Expected) | Fragment Identity | Mechanistic Origin |

| 226.18 | [M+H]⁺ | Protonated parent molecule |

| 170.12 | [M-C₄H₈+H]⁺ | Loss of isobutylene from the tert-butyl group |

| 152.11 | [M-C₄H₉O₂+H]⁺ | Loss of the entire tert-butoxycarbonyl group |

Experimental Protocol: ESI-MS Analysis

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a 50:50 acetonitrile/water solution containing 0.1% formic acid. The acid facilitates protonation.

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurement.

-

Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

-

Source Parameters:

-

Ionization Mode: Positive

-

Capillary Voltage: 3.5 - 4.5 kV

-

Drying Gas (N₂): 8-12 L/min

-

Gas Temperature: 300 - 350 °C

-

-

Data Acquisition: Acquire spectra in the m/z range of 50-500. Perform MS/MS analysis on the parent ion (m/z 226.18) to confirm fragmentation patterns.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups, which are the reactive handles for subsequent synthetic steps.

Expected Absorptions:

-

N-H Stretch: A moderate, single peak around 3350-3400 cm⁻¹, characteristic of a secondary amine.

-

C-H Stretches (Aliphatic): Multiple sharp peaks just below 3000 cm⁻¹ (typically 2850-2980 cm⁻¹).

-

C=O Stretch (Ester): A very strong, sharp absorption band around 1730-1745 cm⁻¹. This is a critical diagnostic peak.[4]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: Place a small amount (a few milligrams) of the solid compound or a drop of the neat oil directly onto the ATR crystal.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Scan: Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal. Record the sample spectrum.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background. Analyze the resulting absorbance or transmittance spectrum to identify characteristic peaks.

Core Structure Determination: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of the atoms, forming the carbon-hydrogen framework of the molecule. For a complex saturated system like this, a combination of 1D and 2D NMR experiments is essential.

Diagram 1: General Workflow for Spectroscopic Structure Elucidation

Caption: Workflow combining MS, IR, and NMR to determine 2D structure.

¹H and ¹³C NMR: The Building Blocks

¹H NMR provides information about the chemical environment, number, and connectivity of protons, while ¹³C NMR reveals the carbon skeleton.

Table 2: Predicted ¹H NMR Data (in CDCl₃, 500 MHz)

| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Notes |

| C(CH₃)₃ | 1.4 - 1.6 | Singlet | 9H | Characteristic tert-butyl signal.[5] |

| H-2 | 3.5 - 3.8 | Doublet of doublets | 1H | Alpha to ester and nitrogen. |

| N-H | 1.8 - 2.5 | Broad singlet | 1H | Chemical shift is concentration-dependent. |

| H-3a, H-7a | 2.0 - 3.0 | Multiplets | 2H | Bridgehead protons, complex coupling. |

| CH₂ groups | 1.2 - 2.0 | Overlapping multiplets | 10H | Saturated ring protons. |

Table 3: Predicted ¹³C NMR Data (in CDCl₃, 125 MHz)

| Assignment | Predicted δ (ppm) | Notes |

| C=O | 172 - 175 | Ester carbonyl. |

| C(CH₃)₃ | 80 - 82 | Quaternary carbon of the tert-butyl ester. |

| C-2 | 58 - 62 | Alpha-carbon of the amino acid moiety. |

| C-3a, C-7a | 40 - 55 | Bridgehead carbons. |

| C(CH₃)₃ | 27 - 29 | Methyl carbons of the tert-butyl group. |

| CH₂ groups | 20 - 40 | Four methylene carbons of the saturated ring. |

2D NMR: Connecting the Dots

For a saturated bicyclic system with extensive signal overlap in the ¹H NMR spectrum, 2D NMR is non-negotiable.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically separated by 2-3 bonds). This is used to trace the proton networks within the six- and five-membered rings.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon it is directly attached to. This is crucial for definitively assigning the overlapping methylene proton signals to their respective carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (2-4 bonds). This is the key experiment to piece the entire structure together. For example, correlations from the H-2 proton to the ester carbonyl carbon (C=O) and the bridgehead carbons (C-3a, C-7a) would confirm the placement of the ester group.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrumentation: Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion.

-

1D Spectra Acquisition:

-

Acquire a standard ¹H spectrum with 16-32 scans.

-

Acquire a proton-decoupled ¹³C spectrum with 1024-4096 scans.

-

-

2D Spectra Acquisition:

-

Acquire standard gradient-selected COSY, HSQC, and HMBC experiments.

-

Scientist's Note: For the HMBC, setting the long-range coupling delay (typically optimized for J = 8-10 Hz) is critical to observe the necessary correlations to the quaternary ester carbons.

-

-

Data Processing & Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Use the combination of 1D and 2D spectra to assign all proton and carbon signals and confirm the bicyclic octahydroindole framework.

The Final Frontier: Stereochemical Assignment

With the 2D structure confirmed, the most critical phase is determining the relative and absolute stereochemistry at C2, C3a, and C7a.

Diagram 2: Decision Workflow for Stereochemical Elucidation

Caption: A logical workflow for resolving the stereochemistry of the title compound.

Chiral Separation: Isolating the Isomers

Since spectroscopic methods analyze the bulk sample, the first step is to separate the different stereoisomers. Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice.[6]

Expert Insight: The this compound lacks a strong UV chromophore. Therefore, a universal detector like a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) is required.[2][3] Alternatively, derivatization with a UV-active agent can be performed, but this adds complexity.

Experimental Protocol: Chiral HPLC with RID

-

Column Selection: Choose a polysaccharide-based chiral stationary phase (CSP), such as one coated with derivatized amylose or cellulose, which are known to be effective for a wide range of chiral compounds.

-

Mobile Phase Optimization:

-

Start with a mobile phase of hexane and isopropanol (e.g., 90:10).

-

Systematically vary the ratio to optimize the resolution between stereoisomeric peaks. Small amounts of an additive like trifluoroacetic acid (for the free acid) or diethylamine (for basic compounds) can sometimes improve peak shape, but may be less necessary for the ester.

-

-

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, column oven, and a Refractive Index Detector.

-

Scientist's Note: The RID is highly sensitive to temperature fluctuations. Ensure the column and detector are thermostatically controlled (e.g., at 35 °C) for a stable baseline.[3]

-

-

Analysis: Inject a solution of the stereoisomeric mixture. The number of peaks will indicate the number of separable diastereomeric pairs present. Collect the fractions corresponding to each peak for further analysis.

Relative Stereochemistry: NOESY/ROESY NMR

Once isomers are isolated, 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY NMR experiments can determine the relative stereochemistry (i.e., which substituents are on the same face of the ring system). These experiments detect protons that are close in space (< 5 Å).

-

Example: For a cis-fused ring system (where H-3a and H-7a are on the same face), a strong NOE cross-peak would be expected between these two protons. The presence or absence of an NOE between H-2 and H-3a would then establish the relative configuration at the C2 center.

Absolute Stereochemistry: X-ray Crystallography

While NMR can define relative stereochemistry, X-ray crystallography provides the unambiguous, "gold standard" determination of the absolute configuration (R/S at each center).[7][8] This technique requires a single, high-quality crystal.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystallization: This is often the most challenging step.

-

Dissolve the purified isomer in a minimal amount of a suitable solvent.

-

Slowly introduce an anti-solvent or allow for slow evaporation of the solvent. Common solvent/anti-solvent systems include ethyl acetate/hexane or dichloromethane/pentane.

-

Screen various conditions (temperature, concentration, solvents) to obtain diffraction-quality crystals.

-

-

Data Collection: Mount a suitable crystal on a goniometer in a single-crystal X-ray diffractometer. The crystal is cooled in a stream of nitrogen gas (~100 K) to minimize thermal motion. X-rays are diffracted by the crystal lattice.

-

Structure Solution and Refinement:

-

The diffraction pattern is used to determine the unit cell dimensions and space group.

-

The electron density map is solved to locate the positions of all non-hydrogen atoms.

-

The model is refined, and if the data is of sufficient quality and a heavy atom is not present, anomalous dispersion effects (e.g., the Flack parameter) can be used to determine the absolute configuration of the molecule in the crystal.[8][9]

-

Conclusion: A Self-Validating System

The structural elucidation of this compound is a case study in the power of a multi-technique, orthogonal analytical approach. Each step serves to validate the next. Mass spectrometry and IR confirm the basic molecular formula and functionality. A suite of 1D and 2D NMR experiments meticulously pieces together the complex bicyclic framework. Finally, the critical stereochemistry is resolved through a combination of chiral separation and definitive analysis by NMR and X-ray crystallography. Following this rigorous, evidence-based workflow ensures the unambiguous identification of the correct stereoisomer, a requirement of utmost importance for the development of safe and effective pharmaceuticals.

References

- A Technical Guide to the Stereochemistry of Octahydro-1H-indole-2-carboxylic Acid Isomers. (n.d.). Benchchem.

- Structure and Morphology of Indole Analogue Crystals. (2020). ACS Omega.

- X-ray Crystallography, DFT Calculations and Molecular Docking of Indole-Arylpiperazine Derivatives as α1A-Adrenoceptor Antagonists. (2015). PMC - NIH.

- Chiral Ligand-Exchange Chromatography for Separation of Three Stereoisomers of Octahydroindole-2-carboxylic Acid. (n.d.). ResearchGate.

- X‐ray crystal analyses of indole‐ and pyrrole‐substituted α‐trifluoromethylated amines. (n.d.). ResearchGate.

- Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. (n.d.). Longdom Publishing.

- Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Dete. (2012). Longdom Publishing.

- Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. (n.d.). MDPI.

- Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. (n.d.). SpringerLink.

- Enantiomeric Separation of New Chiral Azole Compounds. (2021). MDPI.

- Infrared Spectroscopy Index. (2026). Doc Brown's Chemistry.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. longdom.org [longdom.org]

- 3. longdom.org [longdom.org]

- 4. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 5. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enantiomeric Separation of New Chiral Azole Compounds | MDPI [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. X-ray Crystallography, DFT Calculations and Molecular Docking of Indole-Arylpiperazine Derivatives as α1A-Adrenoceptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to tert-Butyl Octahydro-1H-indole-2-carboxylate: Properties, Synthesis, and Application

This guide provides a comprehensive technical overview of tert-butyl octahydro-1H-indole-2-carboxylate, a crucial building block in modern pharmaceutical synthesis. Recognizing the paramount importance of stereochemistry in drug efficacy, this document focuses primarily on the well-characterized (2S,3aS,7aS) stereoisomer, a key intermediate in the production of the angiotensin-converting enzyme (ACE) inhibitor, Perindopril. We will first delve into the detailed physicochemical properties and synthesis of the parent carboxylic acid, for which extensive experimental data exists, and then extend this understanding to its tert-butyl ester derivative.

Part 1: The Core Scaffold: (2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic Acid

The foundation of the title compound is its parent carboxylic acid, often referred to as H-Oic-OH. Its rigid, bicyclic structure and defined stereocenters make it an invaluable chiral building block for introducing specific structural motifs into potential drug candidates, thereby enhancing potency and selectivity.[1]

Physicochemical Properties

The properties of (2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid are well-documented, providing a solid baseline for understanding its derivatives.

| Property | Value | Source(s) |

| CAS Number | 80875-98-5 | [2][3] |

| Molecular Formula | C₉H₁₅NO₂ | [2][3] |

| Molecular Weight | 169.22 g/mol | [2][3] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 267–269 °C | [1][2] |

| Solubility | Soluble in methanol and water | [2] |

| Optical Rotation | [α]D −45.6 (c 0.46, MeOH) | [1] |

Synthesis of (2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic Acid

The most direct and efficient synthesis of the (2S,3aS,7aS) stereoisomer involves the catalytic hydrogenation of commercially available (S)-indoline-2-carboxylic acid. The use of platinum(IV) oxide (PtO₂) as a catalyst at atmospheric pressure allows for a high diastereoselectivity and yield.

Experimental Protocol: Catalytic Hydrogenation [1]

-

Reaction Setup: A solution of (S)-indoline-2-carboxylic acid (e.g., 3.0 g, 18.38 mmol) in glacial acetic acid (60 mL) is placed in a hydrogenation vessel.

-

Catalyst Addition: Platinum(IV) oxide (PtO₂, 300 mg) is added to the solution.

-

Hydrogenation: The mixture is subjected to hydrogenation at 60 °C under atmospheric pressure of H₂ gas for 24 hours.

-

Work-up: The catalyst is removed by filtration through Celite and washed with acetic acid.

-

Isolation: The combined filtrate is concentrated under reduced pressure to dryness.

-

Purification: The resulting residue is crystallized from ethanol to afford pure (2S,3aS,7aS)-octahydroindole-2-carboxylic acid as a white solid (Typical Yield: 85%).

Caption: Synthesis workflow for the parent acid.

Characterization Data of the Parent Acid[1]

-

¹H NMR (D₂O, 400 MHz) δ: 4.06 (m, 1H), 3.65 (m, 1H), 2.36–2.25 (m, 2H), 2.01–1.91 (m, 1H), 1.82–1.73 (m, 1H), 1.64–1.23 (m, 7H).

-

¹³C NMR (D₂O, 100 MHz) δ: 175.42, 59.70, 59.34, 36.91, 32.36, 25.06, 24.38, 21.36, 20.88.

-

IR (KBr) ν: 3600–2200 (broad O-H, N-H), 1623 (C=O) cm⁻¹.

-

HRMS (ESI) [M+H]⁺: Calculated for C₉H₁₆NO₂: 170.1176; Found: 170.1174.

Part 2: this compound

The tert-butyl ester is synthesized by protecting the carboxylic acid functionality of the parent compound. This transformation is critical for subsequent peptide coupling reactions in the synthesis of larger molecules like Perindopril, preventing the carboxyl group from participating in unwanted side reactions.[1][4]

Physicochemical Properties (Calculated and Inferred)

| Property | Value | Rationale |

| Molecular Formula | C₁₃H₂₃NO₂ | Addition of C₄H₈ to the parent acid. |

| Molecular Weight | 225.33 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a colorless oil or low-melting solid | Esterification typically reduces melting points. |

| Solubility | Soluble in organic solvents (e.g., DCM, Ethyl Acetate); Insoluble in water | The non-polar tert-butyl group increases lipophilicity. |

| Boiling Point | Higher than the parent acid | Increased molecular weight. |

| Melting Point | Significantly lower than the parent acid | Disruption of intermolecular hydrogen bonding. |

Proposed Synthesis of tert-Butyl (2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylate

A robust and modern method for the tert-butylation of carboxylic acids, particularly those with sensitive functional groups like amino acids, utilizes tert-butyl acetate as both the reagent and solvent in the presence of a strong, non-nucleophilic acid catalyst such as bis(trifluoromethanesulfonyl)imide (Tf₂NH).[5] This method avoids the use of hazardous reagents like perchloric acid and proceeds under mild conditions.[5]

Proposed Experimental Protocol: Tf₂NH-Catalyzed Esterification [5]

-

Reaction Setup: To a suspension of (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid (1.0 equiv) in tert-butyl acetate, add a catalytic amount of bis(trifluoromethanesulfonyl)imide (Tf₂NH, e.g., 0.1 equiv).

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. The amino acid should dissolve as it reacts to form a soluble salt.

-

Work-up: Upon completion, the reaction mixture is diluted with a suitable organic solvent like ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the catalyst, followed by a brine wash.

-

Isolation: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

Purification: The crude product can be purified by silica gel column chromatography to yield the pure tert-butyl ester.

Caption: Proposed synthesis of the tert-butyl ester.

Expected Spectroscopic Features

While experimental spectra are not publicly available, the expected changes upon esterification are predictable:

-

¹H NMR: The most significant change would be the appearance of a sharp, strong singlet at approximately 1.4-1.5 ppm, integrating to 9 protons, characteristic of the tert-butyl group. The broad signal for the carboxylic acid proton would disappear.

-

¹³C NMR: A new quaternary carbon signal for the tert-butyl group would appear around 80-82 ppm, and a signal for the methyl carbons of the tert-butyl group would be observed around 28 ppm. The chemical shift of the carbonyl carbon would also be slightly affected.

-

IR: The broad O-H stretch of the carboxylic acid (3600–2200 cm⁻¹) would disappear and be replaced by C-H stretches of the tert-butyl group (~2980 cm⁻¹). The C=O stretch would likely shift to a slightly higher wavenumber (e.g., ~1730 cm⁻¹).

-

Mass Spectrometry: The molecular ion peak [M+H]⁺ would correspond to the calculated mass of 226.1751.

Part 3: Application in Drug Discovery - The Synthesis of Perindopril

The primary and most critical application of tert-butyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate is as a pivotal intermediate in the industrial synthesis of Perindopril.[1][4] In this process, the tert-butyl ester serves as the protected form of the bicyclic amino acid, allowing its secondary amine to be selectively coupled with another key intermediate, N-[(S)-1-carboxybutyl]-(S)-alanine ethyl ester. This peptide coupling is typically facilitated by reagents like dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBT).[1] Following the coupling, the tert-butyl protecting group is removed under acidic conditions to reveal the free carboxylic acid of Perindopril.

Caption: Role in Perindopril Synthesis.

Part 4: Safety and Handling

As with all laboratory chemicals, this compound and its parent acid should be handled with appropriate care in a well-ventilated area or chemical fume hood. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust or vapors and contact with skin and eyes. Store containers tightly closed in a cool, dry place.

References

Sources

- 1. Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. 2-Carboxyoctahydroindole, (2S,3aS,7aS)- | C9H15NO2 | CID 7408452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]

A Comprehensive Technical Guide to Tert-butyl Octahydro-1H-indole-2-carboxylate: Synthesis, Stereochemistry, and Applications

Executive Summary: Tert-butyl octahydro-1H-indole-2-carboxylate is a chiral heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. As a conformationally constrained, non-proteinogenic amino acid derivative, it serves as a crucial building block in the synthesis of complex molecular architectures. Its most notable application is as a key intermediate in the manufacture of angiotensin-converting enzyme (ACE) inhibitors, particularly Perindopril and Trandolapril, which are widely used to treat hypertension and heart failure. This guide provides an in-depth analysis of the compound's nomenclature and stereoisomers, details its physicochemical and spectroscopic properties, outlines established synthetic routes and protocols, explores its pivotal role in drug synthesis, and discusses relevant analytical methodologies for its characterization and quality control.

Nomenclature, Structure, and Identifiers

The chemical name "this compound" describes a saturated bicyclic indole core with a tert-butyl ester at the C2 position. However, the name is ambiguous without specifying the stereochemistry at the three chiral centers: C2, C3a, and C7a. The most pharmacologically relevant and commercially significant stereoisomer is the (2S,3aS,7aS) configuration, which is the diastereomer used in the synthesis of ACE inhibitors like Perindopril.

This guide will focus primarily on tert-butyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate . It is important to distinguish this saturated (octahydro) compound from its aromatic analog, tert-butyl 1H-indole-2-carboxylate (CAS 75400-67-8), which has a different chemical structure and reactivity profile.[1]

The target compound is typically synthesized from its corresponding carboxylic acid precursor, (2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid. Key identifiers for both the final ester and its parent acid are summarized below.

Table 1: Core Identifiers for (2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylate and its Parent Acid

| Identifier | Tert-butyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate | (2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic Acid |

| CAS Number | Not broadly assigned; often generated in situ. | 80875-98-5[2][3][4], 2165676-00-4[5] |

| IUPAC Name | tert-butyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate | (2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic acid |

| Molecular Formula | C₁₃H₂₃NO₂ | C₉H₁₅NO₂ |

| Molecular Weight | 225.33 g/mol | 169.22 g/mol [4] |

| Synonyms | Boc-Oic-OtBu | Oic, Perhydroindole-2-carboxylic acid |

Physicochemical and Spectroscopic Properties

The tert-butyl ester is typically a solid or oil at room temperature, with solubility in common organic solvents. As a non-chromophoric compound, it lacks significant UV absorbance, which necessitates the use of alternative analytical techniques like refractive index detection or mass spectrometry for quantification.

Table 2: Physicochemical Properties of the Parent Acid, (2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic Acid

| Property | Value | Source |

| Appearance | White to off-white crystalline powder | [4] |

| Melting Point | 267-269 °C | [4] |

| Boiling Point | 318.6 °C at 760 mmHg (Predicted) | [4] |

| Solubility | Soluble in methanol and water | [2][4] |

| Specific Rotation [α]D | -45.6 to -50.0 deg (c=1, Methanol) | [6][7] |

Spectroscopic Characterization

Detailed spectroscopic data for the tert-butyl ester is not widely published, as it is often used as an unisolated intermediate. However, its expected spectral features can be reliably predicted based on its structure:

-

¹H NMR: The most prominent signal would be a sharp singlet at approximately 1.4-1.5 ppm, integrating to 9 protons, characteristic of the tert-butyl group. The protons on the bicyclic ring system would appear as a complex series of multiplets in the upfield region (1.0-4.0 ppm).

-

¹³C NMR: Key signals would include the quaternary carbon of the tert-butyl group around 80-82 ppm and the three methyl carbons around 28 ppm. The ester carbonyl carbon would appear downfield, typically in the 170-175 ppm range.

-

Infrared (IR) Spectroscopy: A strong carbonyl (C=O) stretching band for the ester is expected around 1730-1740 cm⁻¹. The spectrum would also feature prominent C-H stretching bands below 3000 cm⁻¹ for the saturated aliphatic rings.

-

Mass Spectrometry (MS): In ESI+ mode, the molecule would be expected to show a protonated molecular ion [M+H]⁺ at m/z 226. The loss of the tert-butyl group (-56 Da) or isobutylene (-56 Da) is a common fragmentation pathway, leading to a significant fragment ion at m/z 170.

Synthesis and Stereochemical Control

The synthesis of tert-butyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate is predicated on the stereoselective synthesis of its parent carboxylic acid.

Synthesis of (2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic Acid

One established and efficient method involves the catalytic hydrogenation of (S)-indoline-2-carboxylic acid. The choice of catalyst and reaction conditions is critical for achieving the desired cis-fused ring system of the (3aS,7aS) configuration.

Caption: General workflow for the synthesis of the target compound.

Experimental Protocol: Synthesis of (2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic Acid [6]

-

Setup: To a hydrogenation vessel, add (S)-indoline-2-carboxylic acid (e.g., 3.0 g, 18.38 mmol) and glacial acetic acid (60 mL).

-

Catalyst Addition: Add Platinum(IV) oxide (PtO₂, Adam's catalyst, 300 mg) to the solution.

-

Hydrogenation: Pressurize the vessel with hydrogen gas (H₂) and heat the reaction mixture to 60 °C with vigorous stirring.

-

Monitoring: Maintain the reaction for 24 hours or until hydrogen uptake ceases. The reaction progress can be monitored by TLC or LC-MS by observing the disappearance of the starting material.

-

Work-up: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the platinum catalyst, washing the pad with additional acetic acid.

-

Isolation: Evaporate the combined filtrate to dryness under reduced pressure.

-

Purification: Recrystallize the resulting solid residue from ethanol to yield the pure (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid as a white solid.

Causality Insight: The use of a heterogeneous catalyst like PtO₂ in an acidic medium like acetic acid is crucial. The substrate adsorbs onto the catalyst surface, allowing for the stereoselective delivery of hydrogen from one face of the aromatic ring, leading to the formation of the thermodynamically favored cis-fused bicyclic system.

Esterification to Form the Tert-butyl Ester

The carboxylic acid is converted to its tert-butyl ester to serve as a protecting group during subsequent peptide coupling reactions. The tert-butyl group is sterically bulky, preventing the ester from being easily hydrolyzed under neutral or basic conditions, yet it can be selectively removed under acidic conditions (e.g., with trifluoroacetic acid, TFA) without affecting other functional groups like ethyl esters.

Applications in Drug Development

The primary utility of tert-butyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate is as a pivotal intermediate in the synthesis of ACE inhibitors.

Synthesis of Perindopril

In the synthesis of Perindopril, the parent acid is first esterified to protect the carboxyl group. While benzyl esters are also used, the tert-butyl ester offers an alternative protecting group strategy. The secondary amine of the octahydroindole is then coupled with the N-carboxyalkylated dipeptide side chain, N-[(S)-1-carboxybutyl]-(S)-alanine ethyl ester.

Caption: Key steps in the synthesis of Perindopril from the title compound.

Protocol Insight: Peptide Coupling and Deprotection [8]

-

Activation & Coupling: The carboxylic acid of the side chain (B) is activated using a coupling agent like dicyclohexylcarbodiimide (DCC) in the presence of an additive such as 1-hydroxybenzotriazole (HOBT). This forms a highly reactive intermediate.

-

Nucleophilic Attack: The secondary amine of the octahydroindole ester (A) acts as a nucleophile, attacking the activated carboxyl group to form a new amide bond, yielding the fully protected Perindopril intermediate (C).

-

Deprotection: The intermediate (C) is treated with a strong acid, typically trifluoroacetic acid (TFA) or hydrochloric acid (HCl). This selectively cleaves the tert-butyl ester via an SN1-type mechanism, releasing isobutylene gas and revealing the free carboxylic acid of Perindopril (D) without affecting the ethyl ester on the side chain.

-

Salt Formation: The resulting Perindopril free base is often converted to a stable, crystalline salt, such as the erbumine (tert-butylamine) salt, for pharmaceutical formulation.[9][10]

This strategic use of orthogonal protecting groups (acid-labile tert-butyl ester vs. base-labile/hydrogenolyzable esters) is a cornerstone of modern pharmaceutical synthesis, allowing for the precise and high-yield construction of complex molecules.

Analytical Methodologies

The quality control of (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid and its derivatives is challenging due to the presence of multiple stereoisomers and the lack of a UV chromophore.

HPLC with Refractive Index Detection (HPLC-RI): A validated reverse-phase HPLC method using a refractive index detector is an effective technique for separating and quantifying the four possible pairs of enantiomers of octahydro-1H-indole-2-carboxylic acid.

Exemplary HPLC-RI Method Parameters:

-

Column: A suitable C18 or polar-embedded column.

-

Mobile Phase: An isocratic mobile phase, such as 10 mM potassium phosphate buffer at an acidic pH (e.g., 3.0), is effective for separating the isomers.

-

Detector: Refractive Index (RI) Detector.

-

Rationale: The RI detector is a universal detector that responds to changes in the refractive index of the eluent as the analyte passes through the flow cell. This makes it ideal for non-chromophoric compounds where UV detection is not feasible.

Safety and Handling

The parent acid, (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid, is generally considered a non-hazardous substance.[2] However, as with all laboratory chemicals, standard safety precautions should be followed.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container. It is incompatible with strong oxidizing agents.[2]

References

-

Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. (n.d.). PubMed Central. [Link]

- Process for for synthesis of (2S,3aS,7aS)-1-(S)-alanyl-octahydro-1H-indole-2- carboxylic acid derivatives and use in the synthesis of perindopril. (n.d.).

- Method for synthesis of perindopril and its pharmaceutically acceptable salts. (n.d.).

-

Wiley-VCH 2007 - Supporting Information. (n.d.). Wiley Online Library. [Link]

- Green synthesis process for preparing perindopril tert-butylamine salt. (n.d.).

- Process for the preparation of perindopril. (n.d.).

-

Supporting Information. (n.d.). Royal Society of Chemistry. [Link]

-

Process for for synthesis of (2S,3aS,7aS)-1-(S)-alanyl-octahydro-1H-indole-2- carboxylic acid derivatives and use in the synthes. (n.d.). Google Patents. [Link]

- Novel green synthesis process for preparing perindopril tert-butylamine salt. (n.d.).

- Process for the synthesis of ¬2S, 3aR, 7aS|-octahydroindole-2-carboxylic acid and its conversion to trandopril. (n.d.).

-

Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid. (n.d.). PubMed Central. [Link]

-

1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0029737). (n.d.). Human Metabolome Database. [Link]

-

CAS RN | 80875-98-5 | (2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic Acid. (n.d.). American Elements. [Link]

- Synthetic method of (2s, 3aS, 7aS)-octahydro-1H-indole-2-carboxylic acid. (n.d.).

-

Indole at BMRB. (n.d.). Biological Magnetic Resonance Bank. [Link]

-

(2S,3aS,7aS)-Octahydroindole-2-carboxylic acid. (n.d.). CAS Common Chemistry. [Link]

-

tert-butyl 2-oxo-1-indolinecarboxylate. (n.d.). ChemSynthesis. [Link]

-

1-(Tert-butoxycarbonyl)indole. (n.d.). PubChem. [Link]

-

Process for the synthesis of (2S, 3aR, 7aS)octahydroindole-2-carboxylic acid and its conversion to trandolapril. (n.d.). European Patent Office. [Link]

Sources

- 1. 1-(Tert-butoxycarbonyl)indole | C13H15NO2 | CID 3532980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spectrumchemical.com [spectrumchemical.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. echemi.com [echemi.com]

- 5. (2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic Acid [lgcstandards.com]

- 6. Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. (2S,3aS,7aS)-Octahydro-1H-indole-2-carboxylic Acid | 80875-98-5 | TCI AMERICA [tcichemicals.com]

- 8. EP1679072B9 - Process for for synthesis of (2S,3aS,7aS)-1-(S)-alanyl-octahydro-1H-indole-2- carboxylic acid derivatives and use in the synthesis of perindopril - Google Patents [patents.google.com]

- 9. US20050171165A1 - Process for the preparation of perindopril - Google Patents [patents.google.com]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Introduction: The Strategic Value of Conformational Constraint in Drug Design

An In-depth Technical Guide to the Biological Activity of Substituted Octahydro-indole-2-carboxylates

In the landscape of modern medicinal chemistry, the pursuit of therapeutic agents with enhanced potency, selectivity, and favorable pharmacokinetic profiles is paramount. A key strategy in this endeavor is the incorporation of conformationally constrained scaffolds into drug candidates. The octahydro-indole-2-carboxylate (Oic) core, a bicyclic, non-proteinogenic amino acid, stands out as a privileged structure in this context.[1][2][3] As a saturated analogue of proline, Oic introduces significant rigidity into molecular structures, a property that profoundly influences biological activity.[1][3][4]

This guide provides a comprehensive exploration of the biological activities of substituted octahydro-indole-2-carboxylates. We will delve into the synthetic rationale, the critical structure-activity relationships (SAR), and the mechanistic underpinnings of their therapeutic effects, with a primary focus on their role as potent inhibitors of the Angiotensin-Converting Enzyme (ACE). This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their own discovery programs.

The Octahydro-indole-2-carboxylate Scaffold: A Privileged Core

The utility of the Oic scaffold is rooted in several key physicochemical properties that address common challenges in drug development, such as poor metabolic stability and low bioavailability.[1]

-

Conformational Rigidity : The fused cyclohexane ring locks the five-membered pyrrolidine ring into a defined conformation.[1] This pre-organization reduces the entropic penalty upon binding to a biological target, often leading to a significant increase in binding affinity and potency. Furthermore, this rigidity can enhance selectivity by favoring interaction with a specific receptor conformation.

-

Enhanced Lipophilicity : The saturated bicyclic system increases the hydrophobic character of molecules compared to simpler amino acids.[1][4] This property can improve passive membrane permeability and overall bioavailability, facilitating the absorption and distribution of the drug throughout the body.[4]

-

Metabolic Stability : The non-natural structure and conformational constraints of the Oic core make peptides and peptidomimetics that contain it more resistant to degradation by proteases, extending their biological half-life.[1][2]

-

Stereochemical Diversity : Oic possesses three stereogenic centers, giving rise to eight possible stereoisomers.[1] The (2S,3aS,7aS)-isomer is the most commonly used in drug development, but each isomer presents a unique three-dimensional arrangement, offering a rich platform for stereochemical optimization in drug design.[1]

Synthesis of the Oic Scaffold: Building the Core

The synthesis of enantiomerically pure Oic is a critical first step in the development of drugs based on this scaffold. Various methods have been developed, often starting from indole-2-carboxylic acid or its derivatives.[4][5]

General Synthetic Workflow

A common and effective strategy involves the catalytic hydrogenation of the indole ring system. This approach leverages readily available starting materials to construct the saturated bicyclic core. The workflow is designed to achieve high stereoselectivity, which is crucial for biological activity.

Caption: The RAAS pathway and the inhibitory action of Oic-based drugs.

Structure-Activity Relationship (SAR)

The efficacy of Perindopril and Trandolapril stems from how their structure, incorporating the Oic core, mimics the transition state of the natural substrate of ACE.

-

The Oic carboxylic acid group chelates the essential zinc ion in the active site of the ACE enzyme.

-

The rigid bicyclic Oic structure acts as a surrogate for the C-terminal dipeptide of Angiotensin I (specifically mimicking a proline residue), fitting snugly into the S1' and S2' hydrophobic pockets of the enzyme. [1]* The N-substituted side chain (e.g., the N-[(S)-1-ethoxycarbonyl-butyl]-(S)-alanine moiety in Perindopril) occupies the S1 pocket, providing additional binding interactions. [6] The precise stereochemistry of the Oic core is paramount. The (2S,3aS,7aS) configuration is optimal for fitting into the active site of ACE, highlighting the importance of stereocontrolled synthesis.

Other Notable Biological Activities

While ACE inhibition is the most prominent activity, the Oic scaffold has been successfully incorporated into compounds targeting other biological systems.

-

Bradykinin B2 Receptor Antagonists : The drug Icatibant, used to treat hereditary angioedema, incorporates Oic as a proline substitute. This modification confers high metabolic stability and potent antagonism of the bradykinin B2 receptor. [1]* Prolyl Oligopeptidase (POP) Inhibitors : Oic-based compounds have shown potent inhibition of POP, an enzyme implicated in cognitive and neurological disorders, demonstrating the scaffold's potential in neuropharmacology. [1]* Antithrombotic Agents : Natural products containing the Oic motif, such as marine aeruginosins, have displayed potent antithrombotic properties. [4]

Experimental Protocols for Biological Evaluation

Evaluating the biological activity of novel substituted octahydro-indole-2-carboxylates requires robust and validated assays.

Protocol: In Vitro ACE Inhibition Assay (Spectrophotometric)

This protocol describes a common method for determining the IC₅₀ (half-maximal inhibitory concentration) of a test compound against ACE. It relies on the spectrophotometric measurement of a product formed by ACE-mediated cleavage of a synthetic substrate.

Workflow:

Caption: Experimental workflow for an in vitro ACE inhibition assay.

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the test compound (substituted Oic derivative) in a suitable buffer (e.g., 100 mM HEPES, pH 8.3). Prepare solutions of ACE and the substrate N-(3-[2-Furyl]acryloyl)-L-phenylalanylglycylglycine (FAPGG).

-

Assay Setup: In a 96-well UV-transparent plate, add buffer to all wells.

-

Controls & Test Compound: Add the test compound dilutions to their respective wells. Add a known ACE inhibitor (e.g., captopril) to the positive control wells and buffer/vehicle to the negative control wells.

-

Enzyme Addition: Add the ACE solution to all wells except for a substrate blank.

-

Pre-incubation: Incubate the plate at 37 °C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the FAPGG substrate solution to all wells to start the reaction.

-

Measurement: Immediately place the plate in a spectrophotometer pre-heated to 37 °C. Measure the decrease in absorbance at 340 nm over time, as the cleavage of FAPGG by ACE results in a change in absorbance.

-

Data Analysis: Calculate the initial reaction velocity (rate) for each well. Determine the percent inhibition for each concentration of the test compound relative to the negative control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Data Summary

The biological activity of Oic derivatives is highly dependent on the nature and stereochemistry of the substitutions. While extensive comparative data tables require specific experimental series, the literature firmly establishes the potency of clinically approved agents.

| Compound | Target | Biological Activity | Therapeutic Use |

| Perindopril | ACE | Potent Inhibition | Hypertension, Heart Failure [7][8] |

| Trandolapril | ACE | Potent Inhibition | Hypertension, Heart Failure [1][9][10] |

| Icatibant | Bradykinin B2 Receptor | Potent Antagonism | Hereditary Angioedema [1] |

| S 17092 | Prolyl Oligopeptidase | Potent Inhibition | Investigational (Cognitive Disorders) [1] |

Conclusion and Future Directions

The substituted octahydro-indole-2-carboxylate scaffold is a proven platform for the design of potent and selective therapeutic agents. Its inherent conformational rigidity, combined with its favorable pharmacokinetic properties, has led to the successful development of blockbuster drugs for cardiovascular disease. The continued exploration of this scaffold's diverse stereoisomers and the development of novel synthetic methodologies for its functionalization will undoubtedly uncover new biological activities. Future research into Oic-based compounds as neuroprotective agents, antithrombotics, and peptidomimetics holds significant promise for addressing unmet medical needs.

References

-

Nieto, L., et al. (2009). Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid. Molecules. Available at: [Link]

-

Wikipedia. (2024). Perindopril. Wikipedia. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Perindopril. PubChem Compound Database. Available at: [Link]

-

LifeTein. (2026). Unusual Amino Acids: Octahydroindole-2-carboxylic acid (Oic). LifeTein Peptide Blog. Available at: [Link]

-

Patsnap. (2024). What is the mechanism of Perindopril Arginine?. Patsnap Synapse. Available at: [Link]

-

Zhang, Y. (2012). Facile syntheses of isotope-labeled chiral octahydroindole-2-carboxylic acid and its N-methyl analog. Journal of Radioanalytical and Nuclear Chemistry. Available at: [Link]

-

PharmaCompass. (n.d.). Perindopril. PharmaCompass. Available at: [Link]

- Google Patents. (n.d.). AU2010273259B2 - Processes for the synthesis of (2S, 3aR, 7aS)-octahydro-1H-indole carboxylic acid as an intermediate for trandolapril. Google Patents.

- Google Patents. (n.d.). CN101781254A - Synthetic method of (2s, 3aS, 7aS)-octahydro-1H-indole-2-carboxylic acid. Google Patents.

-

European Patent Office. (2008). EP1724260B1 - Process for the synthesis of (2S, 3aR, 7aS)octahydroindole-2-carboxylic acid and its conversion to trandolapril. European Patent Office. Available at: [Link]

-

Frontiers in Chemistry. (2022). Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective. Frontiers in Chemistry. Available at: [Link]

-

National Center for Biotechnology Information. (2022). Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective. PubMed Central. Available at: [Link]

-

ChemistryViews. (2017). First Stereoselective Synthesis of Octahydroindole-2-phosphonic Acid. ChemistryViews. Available at: [Link]

-

Longdom Publishing. (n.d.). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Longdom Publishing. Available at: [Link]

Sources

- 1. lifetein.com [lifetein.com]

- 2. nbinno.com [nbinno.com]

- 3. chemistryviews.org [chemistryviews.org]

- 4. Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN101544593A - Synthetic method of (2s, 3aS, 7aS)-octahydro-1H-indole-2-carboxylic acid - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Perindopril - Wikipedia [en.wikipedia.org]

- 8. Perindopril | C19H32N2O5 | CID 107807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Frontiers | Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective [frontiersin.org]

- 10. Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective - PMC [pmc.ncbi.nlm.nih.gov]

Tert-butyl octahydro-1H-indole-2-carboxylate as a precursor for ACE inhibitors

An In-Depth Technical Guide: Tert-butyl octahydro-1H-indole-2-carboxylate as a Precursor for Angiotensin-Converting Enzyme (ACE) Inhibitors

Executive Summary

Angiotensin-Converting Enzyme (ACE) inhibitors are a cornerstone in the management of hypertension and heart failure. The efficacy and specificity of modern ACE inhibitors, such as Perindopril, are largely dictated by their molecular architecture, which is designed to interact with the active site of the ACE enzyme. The synthesis of these complex molecules relies on the strategic use of chiral building blocks. This technical guide provides a comprehensive overview of tert-butyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate, a critical precursor in the industrial synthesis of Perindopril. We will explore the rationale behind its molecular design, detailed synthetic pathways, its pivotal role in the coupling reaction to form the drug substance, and the analytical methodologies required to ensure stereochemical purity and quality. This document is intended for researchers, chemists, and professionals in the field of drug development and manufacturing who require a deep technical understanding of this essential pharmaceutical intermediate.

The Central Role of ACE Inhibition in Cardiovascular Therapy

The Renin-Angiotensin-Aldosterone System (RAAS) is a critical hormonal cascade that regulates blood pressure and fluid balance.[1][2] Dysregulation of this system is a key contributor to the pathophysiology of hypertension.[3]

Mechanism of Action of ACE Inhibitors

ACE inhibitors exert their therapeutic effect by targeting the angiotensin-converting enzyme.[4] Their primary mechanism involves blocking the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II.[3][5][6] This inhibition leads to several beneficial downstream effects:

-

Vasodilation: Reduced levels of angiotensin II cause blood vessels to relax and widen, thereby lowering peripheral vascular resistance and blood pressure.[2][5][6]

-

Reduced Aldosterone Secretion: Angiotensin II stimulates the release of aldosterone, a hormone that promotes sodium and water retention. By lowering angiotensin II levels, ACE inhibitors decrease aldosterone secretion, leading to natriuresis (sodium excretion) and diuresis (water excretion), which reduces blood volume.[1][6]

-

Increased Bradykinin Levels: ACE is also responsible for the degradation of bradykinin, a potent vasodilator. Inhibition of ACE leads to an accumulation of bradykinin, which further contributes to the blood pressure-lowering effect.[3][5][6]

This multi-faceted mechanism makes ACE inhibitors highly effective in treating hypertension and improving outcomes in patients with heart failure.[2]

The Precursor: Tert-butyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate

The synthesis of structurally complex ACE inhibitors like Perindopril necessitates a chiral building block that establishes the correct three-dimensional orientation of the final molecule. This compound serves this exact purpose.

2.1. Chemical Profile and Stereochemical Importance

Octahydro-1H-indole-2-carboxylic acid (OIC) is a bicyclic amino acid with three chiral centers (at carbons 2, 3a, and 7a), meaning it can exist as eight different stereoisomers.[7] The biological activity of the final ACE inhibitor is critically dependent on the specific stereochemistry of this core.

-

(2S,3aS,7aS)-isomer: This specific isomer is the key intermediate for the synthesis of Perindopril .[7][8][9]

-

(2S,3aR,7aS)-isomer: In contrast, this diastereomer is the precursor for Trandolapril , another ACE inhibitor.[7][8][9]

This stereospecificity highlights the necessity of robust synthetic and analytical methods to produce and verify the correct enantiomerically pure isomer for the desired drug product.

2.2. The Role of the Tert-butyl Ester: A Strategic Protecting Group

In multi-step organic synthesis, protecting groups are essential for temporarily masking a reactive functional group to prevent it from interfering with a subsequent reaction. In the synthesis of Perindopril, the carboxylic acid of the OIC scaffold must be protected before the crucial amide bond formation (coupling) step.

The tert-butyl ester is an ideal choice for this role due to several factors:

-

Steric Hindrance: The bulky tert-butyl group provides excellent steric protection, preventing the carboxylate from undergoing unwanted side reactions.

-

Stability: It is stable to a wide range of reaction conditions, including those used in peptide coupling.

-

Selective Cleavage: The tert-butyl ester can be removed under specific acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid) that typically do not affect other functional groups in the molecule, such as the ethyl ester on the other half of the molecule.

A modern, environmentally friendly approach for this transformation involves using di-tert-butyl dicarbonate ((Boc)₂O) under solvent-free conditions, which aligns with green chemistry principles.[10]

2.3. Synthesis of the Core Scaffold and its Esterification

The industrial synthesis of (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid often starts from more readily available precursors like indole-2-carboxylic acid, followed by a series of reduction and chiral resolution steps.[11][12]

Experimental Protocol: Tert-butylation of (2S,3aS,7aS)-OIC

This protocol describes a representative method for protecting the carboxylic acid.

Objective: To synthesize tert-butyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate from the corresponding carboxylic acid.

Materials:

-

(2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

4-(Dimethylamino)pyridine (DMAP) (catalytic amount)

-

Tert-butanol (solvent)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred suspension of (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid (1 equivalent) in tert-butanol, add di-tert-butyl dicarbonate (1.1 equivalents) and a catalytic amount of DMAP.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude tert-butyl ester.

-

Purify the product by column chromatography on silica gel if necessary.

Self-Validation:

-

TLC/HPLC: Compare the reaction mixture to a standard of the starting material to confirm conversion.

-

NMR Spectroscopy: The appearance of a singlet at ~1.5 ppm corresponding to the nine protons of the tert-butyl group in ¹H NMR confirms successful esterification.

-

Mass Spectrometry: The molecular ion peak in the mass spectrum should correspond to the expected mass of the tert-butyl ester product.

Application in Synthesis: The Pathway to Perindopril

With the chiral precursor in hand, the next stage is the formation of Perindopril through a critical peptide coupling reaction.

3.1. Overview of Perindopril Synthesis

The core of the synthesis involves creating an amide bond between the secondary amine of the tert-butyl OIC ester and the carboxylic acid of the second key intermediate, N-[(S)-1-ethoxycarbonylbutyl]-(S)-alanine.[13][14] The resulting coupled product is then deprotected to yield Perindopril, which is subsequently isolated as its stable tert-butylamine (erbumine) salt.[15]

Experimental Protocol: Synthesis of Perindopril

This protocol outlines the key coupling and final salt formation steps.[13][15][16]

Objective: To synthesize Perindopril Erbumine from its key intermediates.

Part A: Peptide Coupling

-

Dissolve N-[(S)-1-ethoxycarbonylbutyl]-(S)-alanine (1 equivalent) in an anhydrous, non-polar solvent such as dichloromethane or ethyl acetate.

-

Cool the solution to 0°C in an ice bath.

-

Add a coupling agent, such as dicyclohexylcarbodiimide (DCC) (1.05 equivalents), and an activator, like 1-hydroxybenzotriazole (HOBT) (1.05 equivalents). Stir for 20 minutes.

-

Add a solution of tert-butyl (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylate (1 equivalent) in the same solvent to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Filter off the dicyclohexylurea (DCU) byproduct that precipitates out of the solution.

-

Wash the filtrate with dilute acid (e.g., 1N HCl), saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄ and concentrate to obtain the protected Perindopril intermediate.

Part B: Deprotection and Salt Formation

-

Dissolve the protected intermediate from Part A in a suitable solvent (e.g., ethyl acetate).

-

Add a strong acid (e.g., trifluoroacetic acid or pass dry HCl gas) to cleave the tert-butyl ester protecting group. Monitor by TLC/HPLC.

-

Once deprotection is complete, neutralize the excess acid carefully.

-

To the solution of crude Perindopril free acid, add tert-butylamine (1 equivalent) dropwise with stirring.[16]

-